molecular formula C14H15NO3 B8306531 Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate

Cat. No.: B8306531
M. Wt: 245.27 g/mol
InChI Key: SXCMSTGPRZRAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group at the 5-position, a p-tolyl group at the 2-position, and an ethyl ester group at the 4-position. The molecular formula of this compound is C14H15NO3, and it has a molecular weight of 245.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ethyl acetoacetate and p-toluidine in the presence of a dehydrating agent can lead to the formation of the desired oxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .

Industrial Production Methods

In industrial settings, the production of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate may involve more efficient and scalable methods. One-pot synthesis techniques are often employed to streamline the process and reduce the number of steps involved . These methods can include the use of commercially available starting materials and mild reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .

Scientific Research Applications

Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3

InChI Key

SXCMSTGPRZRAMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C)C

Origin of Product

United States

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